Product packaging for Isobutyl bromoacetate(Cat. No.:CAS No. 59956-48-8)

Isobutyl bromoacetate

Cat. No.: B109950
CAS No.: 59956-48-8
M. Wt: 195.05 g/mol
InChI Key: UOUQDZFAJUNYQQ-UHFFFAOYSA-N
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Description

General Context of α-Bromoesters as Versatile Synthons

The presence of a bromine atom on the carbon adjacent to the carbonyl group in an ester fundamentally alters its chemical behavior. fiveable.me This "alpha-bromination" activates the molecule for a variety of transformations. fiveable.me Nucleophiles can readily displace the bromide ion, allowing for the introduction of diverse functional groups. Furthermore, α-bromoesters are crucial reagents in reactions like the Reformatsky reaction, which facilitates the formation of β-hydroxy esters, important precursors for many larger molecules. nrochemistry.comwikipedia.org The ability to selectively introduce and then manipulate the bromo-substituent provides chemists with a powerful tool for molecular construction. fiveable.me

Significance of Isobutyl Bromoacetate (B1195939) within the α-Haloester Chemical Space

Within the diverse class of α-haloesters, isobutyl bromoacetate (C₆H₁₁BrO₂) holds a position of significance. Its isobutyl group, a branched four-carbon alkyl chain, can influence the steric and electronic properties of the molecule, thereby affecting its reactivity and the properties of the resulting products. This makes this compound a valuable reagent in specific synthetic contexts where these particular properties are desired. It finds application as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. tethyschemical.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B109950 Isobutyl bromoacetate CAS No. 59956-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUQDZFAJUNYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334774
Record name Isobutyl bromoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59956-48-8
Record name Isobutyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl 2-bromoacetate
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Synthetic Methodologies and Preparative Routes for Isobutyl Bromoacetate

Esterification Reactions from Bromoacetic Acid Derivatives

Esterification stands as the cornerstone for synthesizing isobutyl bromoacetate (B1195939). This class of reactions typically involves the condensation of an isobutanol source with a bromoacetic acid derivative.

Direct Esterification of Bromoacetyl Bromide with Isobutanol

A primary and direct method for synthesizing isobutyl bromoacetate involves the reaction of bromoacetyl bromide with isobutanol. prepchem.comprepchem.com In a typical procedure, bromoacetyl bromide is added dropwise to a solution containing isobutyl alcohol and a base, such as dimethylaniline or triethylamine (B128534), in an anhydrous ether solvent. prepchem.comprepchem.com The base serves to neutralize the hydrogen bromide byproduct formed during the reaction. The reaction is generally kept at a controlled temperature, often just below boiling, to manage the exothermic nature of the addition. prepchem.com Following the reaction, an aqueous workup is performed to remove the salt byproduct and any unreacted starting materials. The final product is then purified by distillation under reduced pressure. prepchem.com One documented synthesis using this approach reports a yield of 36%. prepchem.com

Another variation of this method involves dissolving bromoacetyl bromide in tetrahydrofuran, followed by the addition of a mixture of triethylamine and sec-butanol. prepchem.com The mixture is stirred for several hours at room temperature, followed by extraction and purification to yield 2-methyl-propyl bromoacetate. prepchem.com

A detailed procedure for a similar ester, geranyl bromoacetate, involves mixing bromoacetyl bromide with dichloromethane (B109758) and then adding a mixture of geraniol (B1671447) and pyridine (B92270) in dichloromethane. google.com This highlights the adaptability of the bromoacetyl bromide esterification method to various alcohols.

Exploration of Catalytic Systems for Enhanced Yields

To improve reaction rates and yields, various catalytic systems are being explored for bromoacetate synthesis. While direct information on catalytic systems specifically for this compound is limited, research on analogous esters, such as tert-butyl bromoacetate, provides valuable insights. Solid superacid catalysts, like sulfated zirconia (ZrO₂) and sulfated tin oxide (SnO₂), have demonstrated high activity in various esterification reactions due to their strong acid sites. taylorandfrancis.com These catalysts offer advantages over traditional liquid acids like sulfuric acid, including reduced corrosion and easier separation from the reaction mixture. mdpi.com

For instance, the synthesis of tert-butyl bromoacetate has been achieved by reacting cyclen with tert-butyl bromoacetate in the presence of sodium acetate (B1210297) trihydrate in dimethylacetamide. orgsyn.org While not a direct catalytic esterification, this demonstrates alternative synthetic strategies for related bromoacetates. The use of solid superacid catalysts, which have shown effectiveness in reactions like the acylation of 2-methoxynaphthalene, suggests their potential applicability in the esterification of isobutanol with bromoacetic acid to enhance efficiency. researchgate.net

Phase-Transfer Catalysis in Esterification Processes

Phase-transfer catalysis (PTC) presents an effective method for conducting esterification reactions, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous phase and an organic phase). mdpi.comdokumen.pub This technique involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of a reactant from one phase to another where the reaction occurs. mdpi.comdokumen.pub

In the context of bromoacetate synthesis, PTC can be applied to the esterification of a bromoacetate salt with an alkyl halide. The general mechanism involves the formation of an active ion pair between the bromoacetate anion and the catalyst's cation, which then moves to the organic phase to react with the alkyl halide. mdpi.com Studies on the esterification of various carboxylic acids using PTC have demonstrated its advantages, including mild reaction conditions, high yields, and high selectivity. mdpi.comresearchgate.net For example, the esterification of adipic acid, benzoic acid, and phthalic acid has been successfully carried out using PTC. mdpi.comresearchgate.net The choice of catalyst is crucial, with studies showing that the reaction rate can be influenced by the structure of the phase-transfer catalyst. mdpi.com

Atom-Economy and Green Chemistry Approaches in Bromoacetate Preparation

The principles of green chemistry and atom economy are increasingly influencing the design of synthetic routes for chemical compounds, including bromoacetates. imist.majocpr.com Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. oaji.netprimescholars.com

In the synthesis of bromoacetates, traditional methods can sometimes generate significant byproducts. Green chemistry approaches aim to mitigate this by using less hazardous reagents, reducing solvent use, and improving energy efficiency. imist.ma While specific green synthesis routes for this compound are not extensively documented, the broader principles can be applied. For example, using catalytic methods over stoichiometric reagents improves atom economy. primescholars.com Rearrangement and addition reactions are considered highly atom-economical. oaji.net

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent waste. imist.ma For instance, a one-pot bromination-esterification of chloroacetic acid has been reported for the synthesis of propyl bromoacetate, which could potentially be adapted for this compound. benchchem.com

Isotopic Labeling Strategies for this compound and Analogues

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and as internal standards in quantitative analysis. lookchem.com The synthesis of isotopically labeled this compound can be conceptualized by examining the labeling strategies for similar molecules like ethyl bromoacetate.

Ethyl bromoacetate has been synthesized with carbon-13 (¹³C) labels at various positions. For example, [1-¹³C]ethyl bromoacetate can be prepared from [1-¹³C]acetic acid. chemicalbook.commdpi.com This labeled compound has been used in the synthesis of other complex molecules, such as ¹³C-labeled teriflunomide. nih.gov Similarly, [2-¹³C]ethyl bromoacetate is also commercially available. isotope.com Furthermore, doubly labeled [1,2-¹³C₂]ethyl bromoacetate has been utilized as a reactant in the synthesis of ¹³C₄-labeled metabolites of polycyclic aromatic hydrocarbons. lookchem.com

These examples provide a clear blueprint for the potential synthesis of isotopically labeled this compound. By starting with the appropriately labeled bromoacetic acid or isobutanol, one could synthesize this compound with isotopic labels (e.g., ¹³C, ²H) at specific positions within the molecule. For instance, reacting ¹³C-labeled bromoacetyl bromide with isobutanol would yield the corresponding ¹³C-labeled this compound. These labeled analogues would be crucial for detailed mechanistic investigations and tracer studies involving this compound.

Elimination and Rearrangement Processes

Gas-Phase Pyrolysis Kinetics and Mechanisms (Insights from Isopropyl Bromoacetate)

While specific kinetic studies on the gas-phase pyrolysis of this compound are not extensively documented, significant insights can be drawn from its isomer, isopropyl bromoacetate. The thermal decomposition of alkyl bromoacetates, like their acetate counterparts, typically proceeds through a unimolecular elimination reaction, yielding an alkene and bromoacetic acid. nih.govnih.gov

Experimental studies on the pyrolysis of isopropyl bromoacetate have been conducted in static systems at temperatures ranging from 563 to 623 K and pressures from 54 to 250 Torr. nih.gov These reactions are found to be homogeneous, unimolecular, and follow first-order kinetics. nih.gov The rate constants for the decomposition of secondary acetates, including isopropyl bromoacetate, were observed to be independent of the initial pressure. nih.gov

The mechanism involves a six-membered cyclic transition state, a common feature in the pyrolysis of esters. nih.gov The presence of the bromine substituent on the acetyl group influences the reaction rate. Compared to isopropyl acetate, the α-bromo substituent in isopropyl bromoacetate enhances the rate of pyrolysis. nih.gov This rate enhancement is attributed to the electron-withdrawing nature of the bromine atom, which increases the acidity of the resulting bromoacetic acid. nih.gov The sequence of kinetic rate constants for substituted isopropyl acetates follows the order: Br > OH > H > CH₃, which correlates with the acid strength of the corresponding substituted acetic acids. nih.gov

The primary products from the pyrolysis of isopropyl bromoacetate are propene and bromoacetic acid. nih.gov This pathway is both kinetically and thermodynamically the most dominant. nih.govresearchgate.net

Computational Studies on Transition States in Thermal Decomposition

Computational chemistry, particularly Density Functional Theory (DFT), has provided profound insights into the transition states and energy profiles of the thermal decomposition of alkyl bromoacetates, with isopropyl bromoacetate serving as a key model. nih.govnih.gov

Studies using methods such as ωB97XD, M06-2x, and the CBS-QB3 composite method have been employed to investigate the gas-phase decomposition kinetics. nih.govnih.gov These calculations confirm that the decomposition into an alkene and the corresponding carboxylic acid occurs via a concerted, asynchronous mechanism involving a non-planar, six-membered cyclic transition state. nih.gov

Analysis of the transition state structure reveals that the elongation of the Cα-O bond and the subsequent polarization of this bond (Cα⁺δ…O⁻δ) are the rate-determining steps in this type of reaction. nih.gov For isopropyl bromoacetate, the Gibbs free energy of activation for pyrolysis is lower than that of the parent isopropyl acetate, which is consistent with the experimentally observed rate enhancement. nih.gov

Calculated Gibbs Free Activation Energies for Pyrolysis (kcal/mol)
CompoundωB97XDM06-2xCBS-QB3
Isopropyl Bromoacetate33.7636.8236.88
Isopropyl Acetate36.5739.5939.70

Natural Bond Orbital (NBO) analysis further supports the proposed mechanism, providing details on charge distribution, bond order, and bond indices within the transition state structure. nih.gov These computational findings are in good agreement with experimental results, validating the theoretical models used to describe the pyrolysis of these esters. nih.govresearchgate.net

Organometallic Reactions (e.g., Reformatsky Reaction with related Ethyl Bromoacetate)

This compound, as an α-halo ester, is a suitable substrate for organometallic reactions, most notably the Reformatsky reaction. This reaction typically involves the treatment of an α-halo ester with zinc metal in the presence of a carbonyl compound (an aldehyde or a ketone). wikipedia.orgnrochemistry.com While specific examples with this compound are not detailed in the provided context, the well-documented behavior of the closely related ethyl bromoacetate serves as an excellent model.

The first step of the Reformatsky reaction is the oxidative addition of zinc metal into the carbon-bromine bond of the α-halo ester. wikipedia.orgnrochemistry.com This insertion forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgscribd.com These zinc enolates are generally less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality of another molecule. wikipedia.org

The structure of the Reformatsky reagent derived from ethyl bromoacetate has been shown to exist as a cyclic, eight-membered dimer in the solid state when complexed with THF. wikipedia.org

The mechanism proceeds as follows:

Formation of the Organozinc Reagent : Zinc metal reacts with the α-bromo ester to form the Reformatsky enolate. nrochemistry.comscribd.com

Nucleophilic Addition : The enolate then adds to the carbonyl group of the aldehyde or ketone. This step often proceeds through a six-membered, chair-like transition state where the zinc coordinates to the carbonyl oxygen. wikipedia.orgnrochemistry.com

Hydrolysis : An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.orgscribd.com

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation and has been utilized in the synthesis of a wide variety of compounds, including β-hydroxy esters and β-lactams. researchgate.netbeilstein-journals.org The versatility of the reaction is further expanded by the use of other metals and electrophiles. wikipedia.org

Synthesis of Isobutyl Bromoacetate

Esterification of Bromoacetic Acid

A straightforward method for synthesizing isobutyl bromoacetate is the Fischer esterification of bromoacetic acid with isobutanol. e-bookshelf.devaia.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the mixture to drive the reaction towards the ester product. pbworks.come-bookshelf.de The use of a dehydrating agent or azeotropic removal of water can improve the yield. e-bookshelf.de

Another approach involves the reaction of bromoacetyl bromide with isobutyl alcohol in the presence of a base like dimethylaniline. prepchem.com This method proceeds by nucleophilic acyl substitution, where the isobutanol attacks the highly reactive acid bromide.

Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction provides an alternative route to α-bromoesters. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com The resulting α-bromoacyl bromide can then be reacted with an alcohol, such as isobutanol, to yield the corresponding α-bromoester. wikipedia.org This method is particularly useful when the starting carboxylic acid is more readily available than the corresponding α-bromo acid.

Applications of Isobutyl Bromoacetate in Advanced Organic Synthesis

Carbon-Carbon (C-C) Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex organic molecules from simpler precursors. Isobutyl bromoacetate (B1195939) serves as a valuable building block in several C-C bond forming methodologies.

Alkylation of Enolates and Carbanions

One of the most fundamental applications of isobutyl bromoacetate is in the alkylation of enolates and other carbanionic species. Enolates, generated from carbonyl compounds, are potent nucleophiles that can displace the bromide ion from this compound in an SN2 reaction. This reaction results in the formation of a new C-C bond at the α-position to the carbonyl group. libretexts.orglibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate, which can then be effectively alkylated. libretexts.orgresearchgate.net

For instance, γ,δ-unsaturated β-oxo esters can be converted into their dianions using two equivalents of LDA. The subsequent reaction of these dianions with alkyl halides, such as this compound, leads to exclusive mono-γ-alkylation. researchgate.net Similarly, the alkylation of enolates derived from ketones and esters provides a direct route to α-substituted carbonyl compounds. researchgate.net This method is particularly useful in the synthesis of 1,4-dicarbonyl compounds, which are important intermediates in organic synthesis. researchgate.net

The malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize the alkylation of enolates. libretexts.orglibretexts.org In these sequences, diethyl malonate or ethyl acetoacetate (B1235776) is deprotonated to form a stabilized enolate, which is then alkylated with an alkyl halide like this compound. libretexts.orglibretexts.org Subsequent hydrolysis and decarboxylation yield carboxylic acids or ketones, respectively, with an extended carbon chain. libretexts.org

Table 1: Examples of Enolate Alkylation with Bromoacetates

Enolate PrecursorAlkylating AgentProduct TypeReference
Diethyl malonateEthyl bromoacetateSubstituted malonic ester libretexts.orglibretexts.org
Ethyl acetoacetateEthyl bromoacetateSubstituted acetoacetic ester libretexts.orglibretexts.org
KetoneMethyl bromoacetateα-Alkylated ketone researchgate.net
γ,δ-Unsaturated β-oxo esterThis compoundγ-Alkylated β-oxo ester researchgate.net

Cross-Coupling Methodologies (e.g., Ni/Photoredox Cross-Coupling for Alkyl Bromides)

Recent advancements in cross-coupling reactions have expanded the toolkit for C-C bond formation, and this compound can serve as a coupling partner in these transformations. Nickel-catalyzed cross-coupling reactions, particularly those involving photoredox catalysis, have emerged as powerful methods for the formation of C(sp³)–C(sp³) bonds. rsc.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgacs.org

While direct examples specifically citing this compound in Ni/photoredox cross-coupling are emerging, the general reactivity of alkyl bromides in these systems is well-established. organic-chemistry.orgacs.orgrsc.orgnih.gov For example, Ni/photoredox dual catalysis has been successfully employed for the coupling of various alkyl bromides with other partners. rsc.orgchemrxiv.org The mechanism typically involves the generation of an alkyl radical from the alkyl bromide, which then participates in the nickel catalytic cycle. nih.gov This approach has been used for the cross-coupling of aziridines with alkyl radical precursors derived from alcohols. chemrxiv.org The extension of these methods to include this compound as the alkyl bromide component is a promising area of research.

Palladium-catalyzed cross-coupling reactions of alkyl halides have also seen significant progress, providing complementary methods to traditional C(sp²)–C(sp²) coupling. rsc.org The Hiyama cross-coupling of unactivated alkyl bromides with arylsilanes, for instance, can proceed at room temperature with good functional group tolerance. organic-chemistry.org

Table 2: Overview of Relevant Cross-Coupling Methodologies for Alkyl Bromides

Coupling TypeCatalyst SystemKey FeaturesRelevant SubstratesReference
Ni/Photoredox Cross-CouplingIr/Ni dual catalysisMild, room-temperature conditionsα-alkoxymethyltrifluoroborates and aryl bromides nih.gov
Ni/Photoredox Cross-CouplingNi/Photoredox dual catalysisConstruction of C(sp³)–C(sp³) bondsVarious free radical precursors rsc.org
Ni-Catalyzed Cross-CouplingNickel catalystCoupling of unactivated alkyl halidesSecondary alkyl bromides and iodides nih.gov
Hiyama Cross-CouplingPdBr₂/P(t-Bu)₂Me/Bu₄NFRoom-temperature reactionArylsilanes and alkyl bromides/iodides organic-chemistry.org

Development of New Synthetic Strategies Involving C-C Bond Formation

The reactivity of this compound is being harnessed in the development of novel synthetic strategies for C-C bond formation. Photoinitiated radical recombination reactions in the gas phase represent an innovative approach to creating new C-C bonds. escholarship.org While this research is in its early stages, it highlights the potential for radical-based strategies in synthesis.

Furthermore, catalytic systems are being developed to promote C-C bond formation with carbon dioxide. For example, a silver-catalyzed reaction of carbon dioxide with ketones containing an alkyne group affords γ-lactone derivatives. elsevierpure.com While not directly involving this compound, this illustrates the ongoing efforts to develop new catalytic methods for C-C bond formation where this compound could potentially be integrated as a reactive component.

Construction of Complex Molecular Scaffolds

The incorporation of the isobutoxycarbonylmethyl group via reactions with this compound is a valuable strategy in the synthesis of complex molecules, including heterocyclic compounds and functionalized polymers.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a useful reagent in their synthesis. uomus.edu.iqopenmedicinalchemistryjournal.com For example, it can be used in the alkylation of nitrogen or sulfur atoms within a heterocyclic core to introduce the isobutoxycarbonylmethyl side chain.

One common strategy involves the reaction of a compound containing a reactive N-H or S-H bond with this compound in the presence of a base. This leads to the formation of a new C-N or C-S bond, respectively, and the incorporation of the ester functionality. For instance, thiosemicarbazones can react with ethyl 2-bromoacetate to afford thiazolidin-4-one derivatives. amazonaws.com While this example uses the ethyl ester, the principle is directly applicable to this compound.

The synthesis of various heterocyclic systems, such as those containing pyrazole (B372694) or isoindoline (B1297411) moieties, can also involve the use of bromoacetate derivatives as key building blocks. researchgate.net The ester group can then be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid, which can participate in subsequent cyclization reactions.

Table 3: Examples of Heterocycle Synthesis Involving Bromoacetates

Starting MaterialReagentHeterocyclic ProductReference
ThiosemicarbazonesEthyl 2-bromoacetateThiazolidin-4-one derivatives amazonaws.com
Compound with N-H groupEthyl bromoacetateN-substituted heterocycle researchgate.net

Functionalization of Polymeric Materials (e.g., Cellulose (B213188) Bromoacetate Derivatives)

This compound plays a role in the modification and functionalization of polymeric materials. This is particularly relevant for biopolymers like cellulose, where the introduction of new functional groups can significantly alter the material's properties. researchgate.net

Cellulose bromoacetate derivatives can be prepared by reacting cellulose with a bromoacetylating agent. While 2-bromoisobutyryl bromide is commonly used to prepare cellulose bromo-isobutyl esters, the principle extends to the use of bromoacetic acid or its derivatives. researchgate.net These modified cellulose materials can then be used as platforms for further functionalization through reaction at the bromine-bearing carbon.

In a related application, this compound is used in the preparation of chemical modifiers for polyethylene (B3416737) glycol (PEG) and methoxy (B1213986) polyethylene glycol (mPEG). google.com The reaction of PEG or mPEG with this compound introduces a carboxylic acid ester functionality, which can then be linked to amino acids to create prodrugs. google.com

The end-group functionalization of other polymers, such as poly(2-oxazoline)s, can also be achieved using bromoacetate initiators. core.ac.uk For example, tert-butyl bromoacetate has been used to introduce a protected carboxylic acid end-group, which can then be deprotected and activated for conjugation to biomolecules. mdpi.com While this specific example uses the tert-butyl ester, the synthetic strategy is applicable to the isobutyl analogue.

The functionalization of branched polyols to create multiarm polymers is another area where bromoacetate derivatives find utility. google.com These functionalized polymers have applications in drug delivery and other biomedical fields.

Asymmetric Synthesis and Stereocontrol Applications

This compound serves as a crucial C2-building block in asymmetric synthesis, where the primary objective is to control the three-dimensional arrangement of atoms. Its utility is particularly evident in stereoselective alkylation reactions, where it introduces an isobutoxycarbonylmethyl group onto a chiral substrate. The control of stereochemistry is typically achieved by employing chiral auxiliaries or chiral catalysts, which create a biased environment for the reaction, leading to the preferential formation of one diastereomer over the other. nih.govacs.org

One of the cornerstone strategies involves the alkylation of chiral enolates. nih.gov Chiral auxiliaries, such as the widely used Evans oxazolidinones or Oppolzer's sultam, are temporarily incorporated into the reactant to direct the approach of the electrophile, in this case, this compound. researchgate.netbath.ac.uk For instance, an N-acyloxazolidinone can be deprotonated to form a conformationally rigid Z-enolate, which is chelated to a metal ion (typically lithium). The chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the less sterically hindered face. Subsequent removal of the auxiliary reveals the chiral α-substituted carboxylic acid derivative. While specific examples often highlight the use of benzyl (B1604629) or tert-butyl bromoacetate, the principle is directly applicable to this compound for the synthesis of corresponding chiral products. researchgate.net

The Reformatsky reaction represents another significant application for achieving stereocontrol. nrochemistry.com This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal. nrochemistry.com This enolate then adds to a carbonyl compound, such as an aldehyde or ketone. When this compound is used in the presence of a chiral ligand or when the carbonyl compound is a chiral N-tert-butanesulfinyl imine, the addition can proceed with a high degree of diastereoselectivity. thieme-connect.combeilstein-journals.orgnih.gov The stereochemical outcome is dictated by the formation of a rigid, chair-like six-membered transition state where the substituents arrange themselves to minimize steric interactions, guided by the chiral element present. nrochemistry.combeilstein-journals.org This methodology provides a powerful route to chiral β-hydroxy esters and β-amino esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. thieme-connect.comnih.gov

Asymmetric Method Key Principle Typical Substrate/Reagent Product Type
Chiral Enolate AlkylationUse of a covalently bound chiral auxiliary to direct the approach of the electrophile. nih.govbath.ac.ukEvans Oxazolidinone, Oppolzer's Sultam. researchgate.netChiral α-alkylated esters. researchgate.net
Asymmetric Reformatsky ReactionAddition of a zinc enolate to a chiral electrophile or in the presence of a chiral ligand. beilstein-journals.orgnih.govN-tert-butanesulfinyl imines, chiral amino-alcohol ligands. thieme-connect.comnih.govChiral β-hydroxy or β-amino esters. thieme-connect.combeilstein-journals.org
Diastereoselective AlkylationAlkylation of substrates already containing stereocenters to create new ones with controlled relative stereochemistry. nih.govChiral lactams or lactones. nih.govDiastereomerically enriched cyclic compounds.

Role as a Precursor for Advanced Chemical Reagents

This compound is a versatile starting material for the synthesis of more complex and functionally advanced chemical reagents. Its reactivity, centered on the electrophilic carbon bearing the bromine atom, allows for its conversion into a variety of valuable synthetic tools.

A prominent application is in the preparation of phosphorus ylides for the Wittig reaction. masterorganicchemistry.comumass.edu The synthesis begins with the reaction of this compound with a phosphine, most commonly triphenylphosphine, in an SN2 reaction to form a stable phosphonium (B103445) salt. wikipedia.org This salt, upon treatment with a strong base like n-butyllithium or sodium hydride, is deprotonated at the carbon adjacent to the phosphorus atom to generate the corresponding phosphorus ylide. masterorganicchemistry.comwikipedia.org This ylide, specifically an isobutoxycarbonylmethylidenetriphenylphosphorane, is a stabilized ylide due to the electron-withdrawing nature of the ester group. It is a key reagent for converting aldehydes and ketones into α,β-unsaturated esters, reliably yielding the (E)-alkene isomer. masterorganicchemistry.com

This compound is also a fundamental precursor for phosphonate (B1237965) reagents via the Michaelis-Arbuzov reaction. organic-chemistry.org In this reaction, a trialkyl phosphite, such as triethyl phosphite, acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide ion. The resulting intermediate undergoes a subsequent dealkylation step to yield a dialkyl isobutoxycarbonylmethylphosphonate. These phosphonate esters are the cornerstone reagents of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds, often favoring the formation of (E)-alkenes with high selectivity. beilstein-journals.org

Furthermore, this compound can be used to synthesize nitrogen ylides. For example, reaction with a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) forms a quaternary ammonium (B1175870) salt, which can be deprotonated to generate a nitrogen ylide. acs.org These ylides are reactive intermediates used in reactions such as the cyclopropanation of electron-deficient alkenes. acs.org The ability to serve as a precursor to these diverse classes of reagents underscores the importance of this compound as a foundational molecule in the toolkit of synthetic organic chemistry.

Reagent Class Synthetic Reaction Key Intermediates Primary Application
Phosphorus YlidesWittig Reaction. masterorganicchemistry.comIsobutyl(triphenylphosphoranylidene)acetate.Synthesis of (E)-α,β-unsaturated esters from carbonyls. masterorganicchemistry.com
Phosphonate EstersMichaelis-Arbuzov Reaction. organic-chemistry.orgDiethyl (isobutoxycarbonylmethyl)phosphonate.Horner-Wadsworth-Emmons (HWE) olefination reactions. beilstein-journals.org
Nitrogen YlidesAlkylation of Tertiary Amines. acs.orgQuaternary ammonium salts. acs.orgCyclopropanation reactions. acs.org
Organozinc ReagentsReformatsky Reaction. nrochemistry.comIsobutyl (bromozincio)acetate.Synthesis of β-hydroxy esters. nrochemistry.com

Spectroscopic and Advanced Analytical Characterization of Isobutyl Bromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including isobutyl bromoacetate (B1195939) and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assessment of isobutyl bromoacetate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. escholarship.orgpitt.edu

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) typically appear as a singlet further downfield due to the deshielding effect of the electronegative bromine. The methylene protons of the isobutyl group (-O-CH₂-) also present as a downfield signal, a doublet, influenced by the adjacent methine proton. The methine proton (-CH(CH₃)₂), a multiplet, and the terminal methyl protons (-(CH₃)₂), a doublet, appear at characteristic upfield positions.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group is typically observed at the lowest field. The carbon atom bonded to bromine (Br-CH₂-) and the carbon of the ester's alkoxy group (-O-CH₂-) also exhibit characteristic downfield shifts. The methine and methyl carbons of the isobutyl group appear at higher fields.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Br-C H₂-~3.8Singlet~25-30
-O-C H₂-~3.9Doublet~70-75
-C H(CH₃)₂~1.9Multiplet~27-32
-CH(C H₃)₂~0.9Doublet~18-20
C =O--~165-170

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. sigmaaldrich.com

While one-dimensional NMR provides valuable data, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the connectivity of atoms and elucidating the complete structural framework, especially for more complex derivatives. columbia.educolumbia.edu

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edudiva-portal.org This provides a clear and unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule. ustc.edu.cn For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the Br-CH₂- protons to the ¹³C signal of the Br-CH₂- carbon, and similarly for the other protonated carbons in the isobutyl group.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu This is crucial for establishing the connectivity between different functional groups within the molecule. For instance, in this compound, an HMBC spectrum would show a correlation between the protons of the -O-CH₂- group and the carbonyl carbon (C=O), confirming the ester linkage. It would also show correlations between the methine proton and the terminal methyl carbons, confirming the isobutyl structure. The combination of HSQC and HMBC experiments provides a powerful method for piecing together the carbon skeleton of a molecule. ustc.edu.cn

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like esters without causing significant fragmentation. wikipedia.orgcmeri.res.in In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This technique typically produces a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. researchgate.net For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form, allowing for the accurate determination of its molecular weight. By coupling ESI with tandem mass spectrometry (ESI-MS/MS), fragmentation can be induced in a controlled manner, providing valuable structural information. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.comnih.gov It is an excellent method for assessing the purity of volatile compounds like this compound and for analyzing the composition of reaction mixtures. epa.gov

In a GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. restek.comepa.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound and any impurities present. The relative peak areas in the chromatogram can be used to quantify the purity of the sample. innovatechlabs.comtesisenred.net

Table 2: Expected GC-MS Data for this compound

Parameter Expected Value/Observation
Retention Time Dependent on GC column and conditions
Molecular Ion (M⁺) m/z corresponding to the molecular weight of this compound
Key Fragment Ions Fragments corresponding to the loss of the bromine atom, the isobutoxy group, and other characteristic cleavages.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netacs.org Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. acs.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecule's dipole moment. libretexts.org For this compound, the IR spectrum will show characteristic absorption bands for its key functional groups. A strong, sharp peak in the region of 1730-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. acs.org Raman spectroscopy is particularly sensitive to non-polar bonds. In the case of this compound, the C-C and C-H bonds of the isobutyl group would be expected to show strong Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all expected functional groups and providing insights into the molecular structure. iitm.ac.inscirp.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O (Ester)Stretching1730-1750 (Strong)~1730-1750 (Weak)
C-O (Ester)Stretching1000-1300 (Strong)Variable
C-BrStretching500-600 (Medium-Weak)~500-600 (Strong)
C-H (Alkyl)Stretching2850-3000 (Medium-Strong)2850-3000 (Strong)

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation, identification, and purity assessment of this compound and its derivatives are critical for ensuring the quality and consistency of chemical syntheses and pharmaceutical preparations. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as the primary methods for these analytical challenges. These techniques offer high resolution, sensitivity, and accuracy, making them indispensable tools in both research and quality control laboratories. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of modern analytical chemistry, widely used for the analysis of non-volatile or thermally sensitive compounds. For halo-ester compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, a non-polar stationary phase is used with a polar mobile phase, causing analytes to separate based on their hydrophobicity.

Purity assessment for bromoacetate esters, such as the related compound tert-butyl bromoacetate, is often accomplished using RP-HPLC coupled with ultraviolet (UV) detection. The ester functional group and the carbon-bromine bond influence the polarity and retention characteristics of the molecule. Method development for this compound would typically involve screening various C8 or C18 columns and optimizing the mobile phase composition, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive like formic or phosphoric acid to improve peak shape. sielc.comnih.gov

While a specific, detailed method for this compound is not extensively published, the analysis of its close analog, ethyl bromoacetate, provides a strong starting point for method development. A simple isocratic method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid is generally effective for separating such compounds. sielc.com For more complex mixtures or for the analysis of trace-level impurities, gradient elution or the use of more advanced detectors like mass spectrometry (LC-MS) may be employed. nih.govgoogle.com The use of two-dimensional LC (2D-LC) can also be a powerful strategy to resolve co-eluting impurities that are difficult to separate by conventional one-dimensional HPLC. chromatographyonline.com

Table 1: Exemplary HPLC Conditions for Analysis of Bromoacetate Esters Based on methods developed for closely related analogs.

ParameterConditionSource
Column Newcrom R1 (C18-based) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
Alternative Mobile Phase For MS-compatibility, formic acid is used instead of phosphoric acid. sielc.com
Detection UV, Mass Spectrometry (MS) google.com
Application Note This method is suitable for analyzing ethyl bromoacetate and can be adapted for this compound. It is scalable for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. iik.ac.id this compound, due to its volatility, is an excellent candidate for GC analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated column. researchgate.net

In the analysis of active pharmaceutical ingredients (APIs), GC is frequently used to detect and quantify residual solvents and volatile impurities. A static headspace sampling technique coupled with GC is particularly effective for analyzing genotoxic impurities like alkyl bromides. mdpi.com For instance, a detailed method has been validated for the analysis of isobutyl bromide, a potential starting material or degradation product related to this compound. mdpi.com This method utilizes a DB-624 column, which is designed for volatile organic compounds, and an electron capture detector (ECD), which provides high sensitivity for halogenated compounds. mdpi.com

The selection of the stationary phase, temperature program, and detector is critical for achieving optimal separation and sensitivity. For this compound, a mid-polarity column would likely provide good resolution from related impurities. The oven temperature would be programmed to ramp up, allowing for the elution of compounds with different boiling points at different times. While direct GC analysis is feasible, derivatization can sometimes be employed to improve the chromatographic properties or detectability of an analyte or its degradation products. researchgate.netresearchgate.net

Table 2: Validated GC-ECD Conditions for Analysis of a Related Bromo-alkane Impurity Based on a method for isobutyl bromide analysis in Febuxostat API.

ParameterConditionSource
Stationary Phase Agilent DB-624 (30 m x 0.32 mm I.D., 1.8 µm film thickness) mdpi.com
Carrier Gas Helium at a constant flow of 1.5 mL/min mdpi.com
Injector Temperature 150 °C mdpi.com
Split Ratio 1:10 mdpi.com
Oven Program 35 °C for 25 min, then ramp to 240 °C, hold for 2 min mdpi.com
Detector Electron Capture Detector (ECD) mdpi.com
Detector Temperature 280 °C mdpi.com
Make-up Gas Nitrogen at 30 mL/min mdpi.com
Sampling Static Headspace (HS) mdpi.com

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. iastate.eduescholarship.org These calculations provide data on molecular orbital energies, charge distributions, and thermodynamic stability. cp2k.orgmdpi.com For systems related to this compound, both Density Functional Theory (DFT) and high-accuracy ab initio methods have been employed to yield these critical insights.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of computational cost and accuracy, making it suitable for studying a range of molecular properties. researchgate.netaps.orgresearchgate.net DFT calculations have been instrumental in exploring the geometry, electronic properties, and reaction thermodynamics of systems analogous to this compound.

A key example can be found in the computational modeling of the gas-phase pyrolysis of isobutyl bromide, a structurally related compound. researchgate.net Using the B3LYP functional with a 6-31G* basis set, researchers optimized the ground state (GS), transition state (TS), and product geometries. researchgate.net The calculations revealed key geometric parameters and the distribution of atomic charges, which are crucial for understanding the molecule's reactivity. researchgate.net For instance, the atomic charge on the bromine atom was found to change significantly from the ground state to the transition state, indicating a substantial electronic rearrangement during the reaction. researchgate.net

In another study focused on a mercury(II) complex containing an N,N-diisobutyldithiocarbamato ligand, DFT calculations (PBE0-D4/def2-TZVP level) were used to analyze the molecular electrostatic potential (MEP). mdpi.com The MEP maps identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com This type of analysis is critical for predicting non-covalent interactions. mdpi.comrsc.org

The pyrolysis of isopropyl bromoacetate, a constitutional isomer, was investigated using DFT with the ωB97XD and M06-2x functionals. nih.gov These studies provide valuable comparative data on how isomeric structure influences electronic properties and energetics.

Table 1: Selected Calculated Atomic Charges for Isobutyl Bromide Pyrolysis Data sourced from DFT (B3LYP/6-31G) calculations.* researchgate.net

AtomGround State (GS) ChargeTransition State (TS) Charge
-0.2650.465
Br-0.231-0.548
-0.038-0.428
0.1480.312

For achieving higher accuracy in energetic predictions, particularly for reaction barriers and thermochemistry, more computationally intensive ab initio methods are employed. osti.govsandiego.edu These methods, such as Møller-Plesset perturbation theory (MP2) and composite methods like the Complete Basis Set (CBS-QB3), provide benchmark-quality data. osti.govsandiego.edunih.gov

While direct high-accuracy calculations on this compound are not extensively documented, studies on its isomer, isopropyl bromoacetate, offer significant insights. The gas-phase decomposition of isopropyl bromoacetate was studied using the CBS-QB3 composite method, which is known for delivering energies with high fidelity. nih.govresearchgate.net This method combines an initial geometry optimization and frequency calculation at the B3LYP level with a series of higher-level single-point energy calculations to extrapolate to the complete basis set limit. sandiego.educonflex.co.jp

The CBS-QB3 calculations for the pyrolysis of isopropyl bromoacetate yielded a Gibbs free energy of activation of 36.88 kcal/mol. researchgate.net This value serves as a reliable benchmark for the energy required to initiate the decomposition of this type of molecule. researchgate.net Comparing such high-accuracy results with those from various DFT functionals allows for the validation and selection of the most appropriate DFT method for a given class of reactions. nih.gov For example, the study on isopropyl bromoacetate showed good agreement between experimental results and the kinetic and thermodynamic parameters predicted by the CBS-QB3 method. nih.gov

Table 2: Comparison of Calculated Gibbs Free Energy of Activation (ΔG‡) for Isopropyl Bromoacetate Pyrolysis Energies in kcal/mol. researchgate.net

Computational MethodΔG‡ (kcal/mol)
ωB97XD33.76
M06-2x36.82
CBS-QB336.88

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. riken.jpacs.org

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy reaction path. upertis.ac.id Locating and characterizing this state is paramount to understanding a reaction mechanism. Computationally, a transition state is confirmed by finding a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For the pyrolysis of isobutyl bromide, DFT calculations successfully located the four-centered transition state involved in the elimination reaction to form isobutylene (B52900) and hydrogen bromide. researchgate.net The geometry of this TS was characterized by the elongation of the C-Br and C-H bonds being broken and the formation of new H-Br and C=C bonds. researchgate.net Specifically, the Cα-Br bond length increased from 2.003 Å in the ground state to 2.455 Å in the transition state, while the Cβ-Hγ bond elongated from 1.096 Å to 1.455 Å. researchgate.net

Similarly, for the pyrolysis of isopropyl bromoacetate, a non-planar cyclic six-membered transition state was identified. nih.gov The reaction proceeds via a concerted and asynchronous mechanism, where bond breaking and formation occur simultaneously but not to the same extent at the transition state. nih.gov Mapping the intrinsic reaction coordinate (IRC) from the transition state confirms that it connects the reactants and products on the potential energy surface. acs.org

Table 3: Key Bond Lengths (Å) in the Pyrolysis of Isobutyl Bromide Data from DFT (B3LYP/6-31G) calculations.* researchgate.net

BondGround State (GS)Transition State (TS)Product
Cα-Br2.0032.4553.044
Cβ-Hγ1.0961.4553.076
Hγ-Br3.0761.6111.448
Cα-Cβ1.5271.4111.332

Once the stationary points (reactants, transition states, products) on the potential energy surface are characterized, Transition State Theory (TST) can be used to predict key kinetic and thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the rate constant (k). researchgate.netacs.org

The computational study of isobutyl bromide pyrolysis calculated these parameters at a temperature of 600 K. researchgate.net The predicted activation energy (Ea) was 202.94 kJ/mol, and the Gibbs free energy of activation (ΔG‡) was 183.13 kJ/mol. researchgate.net These theoretical values provide quantitative insight into the reaction's feasibility and rate. researchgate.net

For the pyrolysis of isopropyl bromoacetate, rate constants were calculated over a range of temperatures and showed good agreement with available experimental data. nih.gov The study found that the formation of propene and bromoacetic acid is the most favorable pathway both kinetically and thermodynamically. nih.gov Natural Bond Orbital (NBO) analysis further supported the proposed mechanism, indicating that the elongation and polarization of the Cα-O bond is the rate-determining step in the reaction. nih.gov Such correlations between computational predictions and experimental results are crucial for validating the theoretical models and enhancing their predictive power. nih.gov

Table 4: Calculated Thermodynamic Parameters for Isobutyl Bromide Pyrolysis at 600 K Data from DFT (B3LYP/6-31G) calculations.* researchgate.net

ParameterValue
Activation Energy (Ea)202.94 kJ/mol
Enthalpy of Activation (ΔH‡)202.94 kJ/mol
Entropy of Activation (ΔS‡)32.99 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)183.13 kJ/mol
Rate Constant (k)1.54 x 10-3 s-1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion over time. stanford.edubiorxiv.org This approach is essential for exploring the conformational landscape of flexible molecules and for understanding the nature and strength of intermolecular interactions in condensed phases. masterorganicchemistry.comfrontiersin.org

Insights into the intermolecular interactions relevant to isobutyl-containing systems can be drawn from the computational investigation of a mercury(II) bis(N,N-diisobutyldithiocarbamato) complex. mdpi.com Although the molecules in the crystal were aligned for potential Hg···S interactions, the distance was too great for significant bonding. mdpi.com However, the computational analysis, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, demonstrated the presence and nature of weaker, structure-directing forces. mdpi.comrsc.org A Natural Bond Orbital (NBO) analysis pointed to the importance of charge transfer from a sulfur lone pair (LP) to an antibonding Hg-S orbital (σ*), along with the dominance of dispersion forces in stabilizing the crystal packing. mdpi.com The stabilization energy afforded by these interactions was calculated to be approximately 2.5 kcal/mol, highlighting that even weak forces can be crucial in determining supramolecular structure. mdpi.com These types of intermolecular forces—electrostatics, dispersion, and charge transfer—are precisely what would govern the interactions of this compound molecules in a liquid or solid state. chemrxiv.org

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Theoretical and computational chemistry provides powerful tools for predicting the reactivity, selectivity, and spectroscopic characteristics of molecules like this compound. By employing computational methods, researchers can gain insights into reaction mechanisms, anticipate the outcomes of chemical transformations, and interpret experimental spectroscopic data.

Reactivity and Selectivity Prediction

Computational studies, often utilizing Density Functional Theory (DFT), are instrumental in understanding and predicting the reactivity of chemical compounds. For molecules containing a good leaving group like the bromine atom in this compound, these methods can elucidate the pathways of nucleophilic substitution reactions.

Reactivity indices derived from computational calculations, such as Fukui functions, help identify the most electrophilic and nucleophilic sites within a molecule. In the case of this compound, the carbon atom attached to the bromine is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The carbonyl carbon also represents an electrophilic center.

The steric hindrance presented by the isobutyl group can influence the selectivity of reactions. Computational models can quantify these steric effects and predict their impact on reaction rates and the regioselectivity of nucleophilic attack. For instance, bulky nucleophiles might favor reaction at the less sterically hindered carbonyl carbon over the carbon bearing the bromine atom.

Furthermore, computational chemistry plays a crucial role in understanding reaction mechanisms. For example, in the context of palladium-catalyzed reactions involving aryl bromides, combined experimental and theoretical studies have been used to elucidate the operative mechanisms, highlighting the subtle influence of ligands on the reaction pathway.

Spectroscopic Properties Prediction

Computational methods are widely used to predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted values can be compared with experimental data to aid in signal assignment. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled computationally.

Similarly, theoretical calculations can generate a predicted IR spectrum, showing the vibrational frequencies corresponding to different functional groups within the molecule. For this compound, key predicted vibrations would include the C=O stretching of the ester group and the C-Br stretching frequency.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterPredicted Value
¹H NMRChemical Shift (δ, ppm) of CH₂ protons adjacent to Br~3.8
¹H NMRChemical Shift (δ, ppm) of CH₂ protons of isobutyl group~3.9
¹H NMRChemical Shift (δ, ppm) of CH proton of isobutyl group~1.9
¹H NMRChemical Shift (δ, ppm) of CH₃ protons of isobutyl group~0.9
¹³C NMRChemical Shift (δ, ppm) of C=O carbon~167
¹³C NMRChemical Shift (δ, ppm) of CH₂ carbon adjacent to Br~26
IR SpectroscopyC=O Stretching Frequency (cm⁻¹)~1730
IR SpectroscopyC-Br Stretching Frequency (cm⁻¹)~600-700

Note: These are approximate values and can vary depending on the computational method and basis set used.

By combining theoretical predictions with experimental observations, a comprehensive understanding of the chemical behavior and properties of this compound can be achieved.

Conclusion

Isobutyl bromoacetate (B1195939), as a member of the α-bromoester class, is a valuable and versatile reagent in modern organic synthesis. Its reactivity, driven by the presence of the α-bromine atom, allows for its participation in a variety of important chemical transformations, most notably the Reformatsky reaction and nucleophilic substitutions. These reactions enable the construction of complex molecular architectures, making isobutyl bromoacetate a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the chemical sciences.

Research on Chemically Modified Derivatives and Analogues of Isobutyl Bromoacetate

Investigation of Alkyl Bromoacetate (B1195939) Analogues (e.g., Ethyl, tert-Butyl, Isopropyl Bromoacetates)

The investigation of various alkyl bromoacetate analogues is fundamental to understanding their chemical behavior and potential applications. The structure of the alkyl group significantly impacts the compound's reactivity and suitability for specific synthetic transformations.

The reactivity of alkyl bromoacetates in substitution reactions is influenced by both the halogen leaving group and the structure of the alkyl ester group. Generally, in alkyl halides, the reactivity order for the halogen is I > Br > Cl, which is related to the carbon-halogen bond strength and the stability of the resulting halide anion msu.edu. For the alkyl portion, steric hindrance plays a crucial role. For instance, methyl bromide is noted to react significantly faster than primary alkyl bromides, which in turn are more reactive than secondary alkyl bromides. Tertiary alkyl bromides are often unreactive in SN2 substitution reactions or may undergo elimination instead msu.edu.

Tert-butyl bromoacetate is widely utilized as an alkylating agent and an intermediate in the production of other organic compounds nbinno.comchemicalbook.com. Its tert-butyl ester group is valuable in the synthesis of amino acids, where it acts as a protecting group, preventing unwanted side reactions nbinno.com. This protecting nature is also leveraged in the synthesis of pharmaceuticals, where the introduction of a tert-butyl ester can enhance properties like solubility and stability nbinno.com.

Isopropyl bromoacetate is recognized as a reactive aliphatic hydrocarbon that can function as a cross-linking agent biosynth.com. Its reactivity is noted to increase in the presence of a benzimidazole compound biosynth.com.

Ethyl bromoacetate is another common analogue used in various synthetic procedures, including radical addition reactions with vinyl ethers researchgate.net.

The synthetic utility of these analogues is diverse. Tert-butyl bromoacetate is a key intermediate for synthesizing amino acids, peptides, and certain pharmaceuticals like collagenase inhibitors chemicalbook.cominnospk.com. Isopropyl bromoacetate has been specifically used in the synthesis of biaryl sulphonamide derivatives sigmaaldrich.comscientificlabs.ie.

Interactive Table: Comparison of Alkyl Bromoacetate Analogues

CompoundMolecular FormulaMolecular WeightKey Synthetic Applications
Ethyl bromoacetate C₄H₇BrO₂167.00 g/mol Used in radical addition reactions.
Isopropyl bromoacetate C₅H₉BrO₂181.03 g/mol Synthesis of biaryl sulphonamide derivatives, cross-linking agent. biosynth.comsigmaaldrich.comscientificlabs.ie
tert-Butyl bromoacetate C₆H₁₁BrO₂195.05 g/mol Alkylating agent, intermediate for amino acid and pharmaceutical synthesis. nbinno.comchemicalbook.cominnospk.com

Synthesis and Functionalization of Related Esters

The synthesis of these related esters often involves the reaction of the corresponding alcohol with a bromoacetyl halide. For example, tert-butyl bromoacetate is synthesized by reacting tert-butanol with bromoacetyl bromide innospk.com.

Functionalization using these esters is a key strategy in organic synthesis. Tert-butyl bromoacetate serves as a building block for creating substituted t-butyl acetates and has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene through atom transfer radical polymerization . It is also a starting reagent for N-Oxalylglycine derivatives . Isopropyl alcohol, the precursor to isopropyl bromoacetate, can be esterified to produce isopropyl acetate (B1210297) and reacts with other compounds to form intermediates for herbicides and catalysts wikipedia.org.

Integration into Polymer and Material Science Research

Bromoacetate derivatives are increasingly being integrated into polymer and material science to impart specific functionalities to materials. This includes modifying natural polymers like cellulose (B213188) and functionalizing synthetic polymer surfaces.

Cellulose esters are important for creating materials with thermoplastic properties for applications in films, fibers, and membranes nih.gov. The synthesis of novel cellulose esters is a key area of research for applications like forward osmosis membranes researchgate.net.

A specific example is the preparation of cellulose bromo-isobutyl ester from filter paper through an esterification reaction with 2-Bromoisobutyryl bromide in N,N-Dimethyl-formamide (DMF) researchgate.net. Fourier-transform infrared spectroscopy (FTIR) confirmed the successful introduction of the bromo isobutyryl group onto the cellulose structure researchgate.net. Scanning electron microscopy (SEM) showed that the surface of the modified filter paper became rougher researchgate.net. However, the thermal stability of the resulting cellulose ester was found to be lower than that of the unmodified filter paper researchgate.net. Such modified cellulose membranes are part of a broader effort to develop renewable and sustainable membrane technologies mdpi.com.

The functionalization of polymer surfaces is critical for their use in applications such as sensors, composite materials, and biomedical devices rsc.org. This modification endows the surface with new properties independent of the bulk polymer rsc.org. Methods for surface functionalization include grafting polymers "to" or "from" a surface nih.gov.

Bromoacetate compounds are valuable in these processes. The "grafting-to" approach involves reacting end-functionalized polymer chains with the substrate's functional groups nih.gov. Bromoacetates can be used to introduce an initiation site for "grafting-from" polymerizations, such as atom transfer radical polymerization (ATRP), allowing for the growth of polymer brushes from the surface. These modifications can alter surface properties like wettability and can be used to attach complex molecules, including those with antimicrobial properties mdpi.comuj.edu.plmdpi.com.

Complex Organic Architectures Incorporating Bromoacetate Moieties

The bromoacetate group is a versatile functional handle for constructing complex organic molecules. Its utility as an alkylating agent allows for its incorporation into a wide array of molecular scaffolds. Multi-component reactions (MCRs) are an efficient strategy for rapidly generating diverse and complex molecules, where several starting materials react in a single operation longdom.org.

Tert-butyl bromoacetate, in particular, has been employed in the synthesis of various complex structures, including:

Collagenase inhibitors like (S,S,R)-(-)-actinonin .

Succinamide peptidomimetic inhibitors of cathepsin S chemicalbook.com.

Isoquinoline derivatives that act as inhibitors of p38 mitogen-activated protein (p38MAP) kinase chemicalbook.com.

Fused heteroarylprolines, which are prepared from a multi-step synthesis starting with a protected proline derivative .

These examples highlight the importance of bromoacetate moieties in medicinal chemistry and the development of new therapeutic agents.

Bile Acid Derivatives

A search for methodologies involving isobutyl bromoacetate in the synthesis of bile acid derivatives did not yield specific results. While the literature describes the preparation of bromoacetyl-substituted bile acids, these syntheses typically employ reagents such as bromoacetic acid bromide to introduce the bromoacetyl group. researchgate.netresearchgate.net No research detailing the direct use of this compound for the esterification or modification of bile acids was identified.

Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives is well-documented, with common methods including the Perkin, Knoevenagel, and Heck reactions. thepharmajournal.comjocpr.commdpi.com Research on related isobutyl compounds in this context describes the use of isobutyl chloroformate. thepharmajournal.comnih.gov This reagent is used to activate the carboxylic acid group of cinnamic acid by forming a mixed anhydride, facilitating subsequent reactions like amide formation. nih.gov This process is chemically distinct from a reaction that would involve this compound. No studies were found that utilize this compound for the synthesis of cinnamic acid derivatives.

Based on the conducted research, there is no available data to populate tables or provide detailed findings for the specified subsections.

Future Research Trajectories and Unexplored Avenues in Isobutyl Bromoacetate Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of innovative catalytic systems is a primary frontier for expanding the synthetic utility of isobutyl bromoacetate (B1195939). Research is moving beyond traditional methods to explore catalysts that offer unprecedented control over reactivity and selectivity. A key area of interest is the use of photoenzymatic catalysis, which combines the selectivity of enzymes with the activating power of light. For instance, engineered enzymes can facilitate chemical transformations that have previously been difficult to achieve with high selectivity nih.gov. This approach could enable highly specific modifications of molecules using isobutyl bromoacetate.

Another promising avenue is the application of light-driven reactions using bromoacetates as mild and safe brominating agents. Recent studies have demonstrated the use of methyl α-bromoacetate for the vicinal dibromination of unactivated alkenes and alkynes under near-visible light, a process that is both inexpensive and non-toxic acs.org. Adapting such light-mediated protocols for this compound could provide versatile methods for creating complex dibrominated organic compounds. Furthermore, the development of biocatalysts for enantioselective reactions, such as the dehalogenation of α-bromolactones, highlights the potential for creating chiral molecules from bromoacetate precursors with high precision nih.govacs.org.

Catalytic ApproachPotential Transformation with this compoundKey Advantages
Photoenzymatic Catalysis Asymmetric alkylations, cross-coupling reactionsHigh enantioselectivity, mild reaction conditions
Light-Driven Bromination Vicinal dibromination of alkenes and alkynesUse of a mild and safe brominating agent, operational simplicity
Engineered Biocatalysts Enantioselective radical reactionsHigh stereocontrol, sustainable catalyst source

Integration into Continuous Flow Synthesis and Automated Reaction Platforms

The integration of this compound chemistry into continuous flow and automated systems represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates nih.govuc.pt. For reactions involving this compound, this technology can lead to higher yields, cleaner reaction profiles, and reduced waste asymchem.com.

Automated synthesis platforms, often modular in design, allow for the rapid execution of multi-step syntheses with minimal human intervention helgroup.comnih.govrsc.org. These platforms can integrate reaction execution, purification, and analysis, accelerating the discovery and optimization of new synthetic routes nih.govmpg.de. For example, a key photochemical reaction step in a multi-step synthesis was successfully scaled up using continuous flow conditions, demonstrating the technology's power to improve efficiency acs.org. The modular nature of these systems allows for easy reconfiguration to target a wide array of different compounds, making them ideal for exploring the diverse reactivity of this compound in constructing molecular libraries mpg.de. The development of intelligent algorithms for reaction optimization further enhances the capabilities of these automated platforms rsc.org.

PlatformKey FeaturesRelevance to this compound
Continuous Flow Reactors High surface-area-to-volume ratio, precise temperature and pressure control, enhanced safety nih.govuc.pt.Improved yield and purity in alkylation and esterification reactions; safe handling of exothermic reactions.
Automated Synthesis Platforms Modular design, robotic handling, integration of synthesis, purification, and analysis helgroup.comnih.gov.High-throughput screening of reaction conditions; rapid synthesis of derivative libraries for drug discovery.
Self-Optimizing Systems Use of algorithms for real-time reaction analysis and optimization rsc.org.Autonomous optimization of complex transformations involving this compound.

Computational Design of Advanced Reactions and Functional Materials

Computational chemistry is becoming an indispensable tool for predicting and designing new reactions and materials. Methodologies like density functional theory (DFT) and molecular dynamics (MD) simulations allow researchers to model reaction mechanisms, predict outcomes, and design molecules with specific properties before undertaking laboratory work asu.edutaylorfrancis.com. For this compound, computational tools can be used to design novel reactions by modeling transition states and predicting the most favorable reaction pathways. Algorithms for de novo retrosynthetic planning can identify novel and efficient synthetic routes to complex target molecules, potentially incorporating this compound as a key starting material rsc.org.

In the realm of materials science, computational modeling is crucial for designing functional materials with tailored characteristics asu.edu. By simulating the incorporation of the this compound moiety into larger structures, scientists can predict the resulting material's electronic, optical, and mechanical properties. This predictive power accelerates the discovery of new functional materials for applications ranging from electronics to advanced polymers. The use of artificial intelligence and machine learning can further enhance this process by screening vast databases of virtual compounds to identify candidates with desired properties, such as low thermal conductivity, for subsequent experimental validation ibisml.org.

Computational ToolApplication in this compound ChemistryPotential Outcome
Quantum Chemical Studies (DFT) Modeling reaction mechanisms, calculating spectroscopic properties taylorfrancis.com.Prediction of novel reaction pathways; design of more efficient catalytic cycles.
Molecular Dynamics (MD) Simulations Simulating molecular interactions and transport properties in materials asu.edu.Design of polymers or electrolytes with specific physical properties.
Retrosynthetic Planning Algorithms Identifying optimal synthetic routes to target molecules rsc.org.Discovery of new, efficient syntheses utilizing this compound.

Sustainable and Biocatalytic Approaches to Bromoacetate Chemistry

The principles of green chemistry are increasingly guiding research, with a focus on developing more sustainable and environmentally benign chemical processes. Biocatalysis, the use of enzymes to perform chemical reactions, is at the forefront of this movement astrazeneca.com. Enzymes operate under mild conditions, are biodegradable, and often exhibit exquisite selectivity, reducing the need for hazardous reagents and minimizing waste astrazeneca.comnih.gov.

For bromoacetate chemistry, biocatalysis offers significant potential. While the toxicity of bromide can be a challenge for some enzymes, recent research has successfully identified and engineered reductases capable of acting on bromo-substituted substrates to produce chiral intermediates for pharmaceuticals nih.gov. The use of enzymes like lipases for polymerization reactions also represents a green alternative for creating novel functional polymers mdpi.com. Furthermore, combining biocatalysis with bio-based starting materials can lead to the development of fully sustainable processes for producing valuable antioxidant polymers and other functional materials frontiersin.org. The future of this compound chemistry will likely see an expansion of these biocatalytic methods, not only for its synthesis but also for its selective transformation into high-value, complex molecules.

Q & A

Q. What are the standard laboratory protocols for safely handling isobutyl bromoacetate?

this compound requires strict safety measures due to its irritant and corrosive properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents and ignition sources .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which analytical methods are recommended for identifying and quantifying this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm structural integrity. For example, tert-butyl bromoacetate derivatives show distinct peaks for ester carbonyl (δ170ppm\delta \approx 170 \, \text{ppm}) and alkyl bromides (δ3.54.0ppm\delta \approx 3.5–4.0 \, \text{ppm}) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize with a polar column (e.g., DB-WAX) and electron ionization for fragmentation patterns matching CAS 96-32-2 (tert-butyl bromoacetate) .

Q. How can researchers design a reproducible synthesis route for this compound?

A common method involves esterification of bromoacetic acid with isobutanol under acid catalysis:

  • Procedure: React bromoacetic acid (1.0 eq) with isobutanol (1.2 eq) in toluene, using sulfuric acid (0.1 eq) as a catalyst. Reflux at 110°C for 6 hours.
  • Purification: Isolate via fractional distillation under reduced pressure (boiling point: ~80–85°C at 20 mmHg). Confirm purity by GC-MS (>98%) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved in risk assessments?

Limited carcinogenicity and genotoxicity data (e.g., absence of Ames test results for this compound) create uncertainty. To resolve contradictions:

  • In Silico Modeling: Use tools like QSAR to predict mutagenicity based on structurally related compounds (e.g., ethyl bromoacetate shows moderate skin irritation ).
  • In Vitro Testing: Conduct mammalian cell assays (e.g., micronucleus tests) to validate predictions. Reference AEGL-3 guidelines for acute exposure thresholds .

Q. What reaction conditions optimize alkylation pathways involving this compound?

this compound is used in nucleophilic substitutions (e.g., with calixarenes or amines). Key optimizations include:

  • Solvent Choice: Use anhydrous CHCl3_3 or DMF to enhance electrophilicity .
  • Catalyst: Add potassium carbonate (2.0 eq) to deprotonate nucleophiles and accelerate reaction rates.
  • Temperature Control: Maintain 0–5°C during exothermic reactions to avoid side products (e.g., di-ester formation) .

Q. How should researchers address reproducibility challenges in this compound-based reactions?

Reproducibility issues often stem from variable moisture sensitivity or impure reagents. Mitigation strategies:

  • Pre-Drying Reagents: Use molecular sieves (3Å) for solvents and reactants.
  • Detailed Reporting: Specify exact equivalents, reaction times, and purification steps (e.g., "stirred for 30 min at 0°C" vs. "stirred until completion") .

Q. What methodologies are effective for studying the environmental fate of this compound?

  • Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C. Use LC-MS to detect bromoacetic acid as a hydrolysis product.
  • Ecotoxicity Assays: Follow OECD Test No. 201/202 for algae and Daphnia magna acute toxicity. Compare results with structurally similar esters (e.g., ethyl bromoacetate LC50_{50} = 12 mg/L) .

Data and Literature Strategies

Q. How can researchers systematically review existing data on this compound?

  • Database Searches: Use SciFinder for chemical properties and reaction pathways (CAS 96-32-2) and Web of Science for toxicity studies. Filter results to prioritize peer-reviewed journals .
  • Critical Appraisal: Compare findings across studies (e.g., conflicting LD50_{50} values in rodent models) and highlight gaps (e.g., lack of chronic exposure data) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Probit Analysis: Model mortality data (e.g., LC50_{50} calculations) using software like EPA’s BMDS.
  • ANOVA with Post-Hoc Tests: Compare mean differences in biochemical markers (e.g., glutathione depletion) across exposure groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.